N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-amino-pyrazole
- 3,5-Dimethyl-1H-pyrazole-4-carboxamide
- N-(3,5-Dimethyl-1H-pyrazol-4-yl)benzamide
Uniqueness
N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H22ClFN4O |
---|---|
Molecular Weight |
340.82 g/mol |
IUPAC Name |
N-[2-[(1,4-dimethylpyrazol-3-yl)methylamino]ethyl]-3-fluoro-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H21FN4O.ClH/c1-11-4-5-13(8-14(11)17)16(22)19-7-6-18-9-15-12(2)10-21(3)20-15;/h4-5,8,10,18H,6-7,9H2,1-3H3,(H,19,22);1H |
InChI Key |
KNZHJAWCLOJDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCNCC2=NN(C=C2C)C)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.